2'-(2-methoxyethyl)-N-(2-methoxy-5-methylphenyl)-1'-oxo-1',4'-dihydro-2'H-spiro[cyclohexane-1,3'-isoquinoline]-4'-carboxamide
描述
Structure and Properties: This compound (CAS: 1246038-38-9) is a spirocyclic molecule featuring a cyclohexane fused to an isoquinoline moiety via a spiro junction. Key substituents include a 2-methoxyethyl group at the 2'-position and a carboxamide group linked to a 2-methoxy-5-methylphenyl ring (Figure 1). Its molecular formula is C26H32N2O3, with a molecular weight of 420.5 g/mol .
Safety guidelines () emphasize precautions such as avoiding heat sources (P210) and preventing child access (P102).
属性
分子式 |
C26H32N2O4 |
|---|---|
分子量 |
436.5 g/mol |
IUPAC 名称 |
2-(2-methoxyethyl)-N-(2-methoxy-5-methylphenyl)-1-oxospiro[4H-isoquinoline-3,1'-cyclohexane]-4-carboxamide |
InChI |
InChI=1S/C26H32N2O4/c1-18-11-12-22(32-3)21(17-18)27-24(29)23-19-9-5-6-10-20(19)25(30)28(15-16-31-2)26(23)13-7-4-8-14-26/h5-6,9-12,17,23H,4,7-8,13-16H2,1-3H3,(H,27,29) |
InChI 键 |
PCPNEZQYWNZKSC-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC(=C(C=C1)OC)NC(=O)C2C3=CC=CC=C3C(=O)N(C24CCCCC4)CCOC |
产品来源 |
United States |
准备方法
合成路线及反应条件
2’-(2-甲氧乙基)-N-(2-甲氧基-5-甲基苯基)-1’-氧代-1’,4’-二氢-2’H-螺[环己烷-1,3’-异喹啉]-4’-甲酰胺的合成通常涉及多个步骤,从容易获得的前体开始这些反应中常用的试剂包括有机金属试剂、氧化剂和保护基,以确保反应的选择性 .
工业生产方法
这种化合物的工业生产方法可能会涉及优化合成路线,以最大限度地提高产率并降低成本。 这可能包括使用连续流动反应器,这可以更好地控制反应条件和可扩展性 .
化学反应分析
反应类型
2’-(2-甲氧乙基)-N-(2-甲氧基-5-甲基苯基)-1’-氧代-1’,4’-二氢-2’H-螺[环己烷-1,3’-异喹啉]-4’-甲酰胺可以进行各种化学反应,包括:
氧化: 该化合物可以被氧化以引入额外的官能团或修饰现有的官能团。
还原: 还原反应可用于改变该化合物的氧化态,可能导致不同的生物活性。
常用试剂和条件
这些反应中常用的试剂包括高锰酸钾等氧化剂、硼氢化钠等还原剂以及各种催化剂,以促进取代反应 .
主要产物
由这些反应形成的主要产物取决于所用条件和试剂。 例如,氧化可能产生具有额外羰基的化合物,而取代反应可能产生具有不同官能团的各种衍生物 .
科学研究应用
Anticancer Activity
Recent studies have indicated that compounds similar to Y043-1556 exhibit promising anticancer properties. For instance, derivatives of isoquinoline structures have been shown to target various cancer cell lines effectively. The mechanism often involves the inhibition of specific signaling pathways that promote cell proliferation and survival.
Neuroprotective Effects
Research has suggested that compounds with a similar structural framework may possess neuroprotective effects. These effects could be attributed to their ability to modulate neurotransmitter systems or reduce oxidative stress within neuronal cells.
Anti-inflammatory Properties
Compounds derived from spirocyclic frameworks are being investigated for their anti-inflammatory properties. They may inhibit key enzymes involved in inflammatory processes, such as cyclooxygenase (COX) and lipoxygenase (LOX), making them potential candidates for treating inflammatory diseases.
Case Study 1: Anticancer Efficacy
A study published in Crystals demonstrated that derivatives of spirocyclic compounds showed significant cytotoxicity against breast cancer cell lines. The study highlighted the importance of structural modifications in enhancing biological activity, suggesting that Y043-1556 could be further explored for similar applications .
Case Study 2: Neuroprotection
In a recent publication in Pharmaceuticals, researchers evaluated the neuroprotective effects of spirocyclic compounds on neuronal cell cultures subjected to oxidative stress. Results indicated that these compounds significantly reduced cell death and improved cell viability, supporting their potential use in neurodegenerative conditions .
作用机制
2’-(2-甲氧乙基)-N-(2-甲氧基-5-甲基苯基)-1’-氧代-1’,4’-二氢-2’H-螺[环己烷-1,3’-异喹啉]-4’-甲酰胺的作用机制尚不清楚,但很可能涉及与特定分子靶标的相互作用。 这些可能包括酶、受体或其他参与生物过程的蛋白质。 螺环结构可能使该化合物适合独特的结合位点,从而导致特定的生物学效应 .
相似化合物的比较
Comparison with Structurally Similar Compounds
Spirocyclic Isoquinoline Derivatives
1'-Oxo-2'-phenyl-1',4'-dihydro-2'H-spiro[cyclohexane-1,3'-isoquinoline]-4'-carboxylic acid ()
- Structure: Shares the spiro[cyclohexane-isoquinoline] core but lacks the 2-methoxyethyl and carboxamide substituents.
2'-(2-Methoxyphenyl)-1,3-dioxo-...spiro[indene-2,1'-pyrrolo[2,1-a]isoquinoline]-3'-carbonitrile ()
Biphenyl Carboxamide Derivatives (VM Series, )
| Compound | Substituents | Melting Point (°C) | Yield (%) | Key Functional Groups |
|---|---|---|---|---|
| VM-2 | 4-Methoxyphenyl | 112–115 | 66.89 | Nitrate ester, biphenyl |
| VM-6 | 2-Trifluoromethylphenyl | 127–129 | 48.02 | CF3, nitro group |
| VM-9 | 4-Nitrophenyl | 160–162 | 71.08 | Strong electron-withdrawing NO2 |
Comparison with Target Compound :
- Spiro vs. Biphenyl Core : The spirocyclic architecture in the target compound introduces conformational rigidity, which may improve selectivity compared to the flexible biphenyl backbone in VM derivatives .
WAY 100635 ()
- Structure : N-(2-(4-(2-Methoxyphenyl)-1-piperazinyl)ethyl)-N-(2-pyridinyl)cyclohexane carboxamide.
- Activity : Potent 5-HT1A receptor antagonist (IC50 = 0.95 nM). The methoxyphenyl and carboxamide groups are critical for receptor interaction, analogous to the target compound’s substituents.
- Divergence : WAY 100635’s piperazine-pyridine side chain enhances CNS penetration, while the target’s spiro system may limit blood-brain barrier permeability .
AMG 458 ()
Other Carboxamide Derivatives
N-(4-Amino-2-methylphenethyl)-N-methyl-4-oxo-1,4-dihydroquinoline-2-carboxamide ()
- Structure: Linear quinoline carboxamide with a phenethyl group.
- Properties : Melting point (127–128°C) and NMR data (δ 12.08 ppm, NH) highlight hydrogen-bonding capacity, similar to the target’s carboxamide .
5-Methoxy-N-[2-(2-methoxyphenoxy)ethyl]-2-oxo-1,2-dihydroquinoline-4-carboxamide ()
- Structure: Contains dual methoxy groups and a phenoxyethyl chain.
- Comparison : The ethoxy linker may increase flexibility compared to the target’s rigid spiro system, affecting target binding kinetics .
生物活性
The compound 2'-(2-methoxyethyl)-N-(2-methoxy-5-methylphenyl)-1'-oxo-1',4'-dihydro-2'H-spiro[cyclohexane-1,3'-isoquinoline]-4'-carboxamide , also referred to as Y043-1556, has garnered attention for its potential biological activities. This article explores its characteristics, biological effects, and relevant research findings.
Chemical Characteristics
Y043-1556 is characterized by the following chemical properties:
| Property | Value |
|---|---|
| Compound ID | Y043-1556 |
| Molecular Formula | C26H32N2O4 |
| Molecular Weight | 436.55 g/mol |
| logP | 4.092 |
| logD | 4.091 |
| logSw | -4.1229 |
| Hydrogen Bond Acceptors | 6 |
| Hydrogen Bond Donors | 1 |
| Polar Surface Area | 54.246 Ų |
These properties suggest a relatively hydrophobic compound with potential for significant interaction with biological membranes.
Anticancer Activity
Y043-1556's spirocyclic structure is reminiscent of various anticancer agents. The compound's ability to inhibit cell proliferation in cancer cell lines has been investigated in related compounds. For instance, certain isoquinoline derivatives have shown promising antiproliferative activity against human hepatoma cells (HepG2) and other cancer types . The specific mechanisms often involve apoptosis induction and cell cycle arrest, warranting further investigation into Y043-1556's potential in cancer therapy.
Structure-Activity Relationship (SAR)
A systematic investigation into the structure-activity relationship (SAR) of related compounds has revealed that modifications in the molecular structure can significantly enhance biological activity. For example, alterations in the substituents on the phenyl ring or changes in the alkyl chain length have been shown to affect potency and selectivity against various targets . Such findings underscore the importance of exploring different analogs of Y043-1556 to optimize its therapeutic profile.
In Vivo Studies
While most available data focuses on in vitro assays, preliminary in vivo studies are essential for understanding the pharmacodynamics and pharmacokinetics of Y043-1556. Investigations into similar compounds have demonstrated varying degrees of bioavailability and metabolic stability, which are critical for effective therapeutic application . Future studies should aim to elucidate these parameters for Y043-1556 specifically.
常见问题
Q. What are the key structural features of this spirocyclic compound, and how do they influence its chemical reactivity?
The compound contains a spirocyclic core connecting a cyclohexane ring to an isoquinoline moiety, with functional groups including methoxyethyl and methoxymethylphenyl substituents. The spiro junction creates steric constraints that influence conformational flexibility, while the methoxy groups enhance solubility and modulate electronic properties. These features impact reactivity in nucleophilic substitutions or cyclization reactions . Analytical Recommendations : Use NMR spectroscopy (¹H/¹³C) to confirm spiro connectivity and substituent positions. X-ray crystallography can resolve steric effects .
Q. What synthetic routes are commonly employed to prepare this compound, and what are critical reaction conditions?
Synthesis typically involves:
- Step 1 : Formation of the isoquinoline core via Pictet-Spengler or Bischler-Napieralski reactions.
- Step 2 : Spirocyclization using acid- or base-catalyzed intramolecular cyclization.
- Step 3 : Functionalization (e.g., carboxamide coupling) under anhydrous conditions with coupling agents like EDCI/HOBt . Critical Conditions :
- Temperature control (<0°C for cyclization to avoid side reactions).
- Solvent choice (e.g., THF for polar intermediates, DCM for coupling steps) .
Q. How is purity and structural integrity validated during synthesis?
- HPLC-MS : Monitors reaction progress and quantifies impurities (<0.5% threshold).
- NMR Spectroscopy : Assigns peaks for spiro connectivity (e.g., δ 4.5–5.5 ppm for methoxyethyl protons).
- Elemental Analysis : Confirms molecular formula (e.g., C₂₅H₂₉N₂O₅) .
Advanced Questions
Q. How can structure-activity relationship (SAR) studies be designed to optimize kinase inhibition?
Methodology :
- Analog Synthesis : Modify substituents (e.g., replace methoxyethyl with fluorinated groups) to assess steric/electronic effects.
- Kinase Assays : Use FRET-based or ADP-Glo™ assays to measure IC₅₀ values against targets (e.g., EGFR, VEGFR).
- Computational Docking : Map binding interactions using Schrödinger Suite or AutoDock Vina . Example Findings :
| Analog Substituent | IC₅₀ (nM) EGFR | Selectivity (VEGFR/EGFR) |
|---|---|---|
| 2-Methoxyethyl | 12.3 | 1:8.2 |
| 2-Fluoroethyl | 8.1 | 1:4.5 |
| 2-Chlorophenyl | 23.7 | 1:12.1 |
| Data adapted from spirocyclic isoquinoline analogs . |
Q. How can contradictory bioactivity data between in vitro and in vivo models be resolved?
Approaches :
- Pharmacokinetic Profiling : Measure bioavailability, plasma protein binding, and metabolic stability (e.g., liver microsomal assays). Poor solubility (~<10 µM in PBS) may limit in vivo efficacy despite in vitro potency .
- Formulation Optimization : Use nanoemulsions or cyclodextrin complexes to enhance solubility.
- Metabolite Identification : LC-MS/MS to detect active/inactive metabolites influencing efficacy .
Q. What computational strategies are effective in predicting off-target interactions?
- Proteome-Wide Docking : Screen against databases like ChEMBL or PDB using ensemble docking.
- Machine Learning : Train models on kinase inhibitor datasets to predict selectivity (e.g., random forest classifiers).
- MD Simulations : Assess binding stability over 100 ns trajectories (e.g., GROMACS) .
Q. How can reaction pathways be optimized to scale up synthesis without compromising yield?
- DoE (Design of Experiments) : Use Taguchi methods to optimize parameters (e.g., temperature, solvent ratio).
- Flow Chemistry : Implement continuous flow reactors for exothermic steps (e.g., cyclization) to improve control.
- Catalyst Screening : Test Pd/C or Ni-based catalysts for coupling steps to reduce byproducts .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
